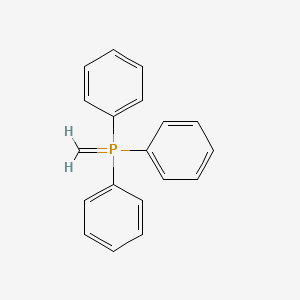

Methylenetriphenylphosphorane

描述

Structure

3D Structure

属性

CAS 编号 |

3487-44-3 |

|---|---|

分子式 |

C19H17P |

分子量 |

276.3 g/mol |

IUPAC 名称 |

methylidene(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C19H17P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H2 |

InChI 键 |

XYDYWTJEGDZLTH-UHFFFAOYSA-N |

SMILES |

C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

规范 SMILES |

C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

其他CAS编号 |

3487-44-3 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Methylenetriphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism, and application of methylenetriphenylphosphorane (Ph₃P=CH₂), the parent compound of the widely utilized Wittig reagents. This nucleophilic organophosphorus compound is a cornerstone in synthetic organic chemistry for the conversion of aldehydes and ketones into terminal alkenes.

Synthesis of this compound

The synthesis of this compound is a robust two-step process. It begins with the formation of a stable phosphonium (B103445) salt, which is subsequently deprotonated to generate the reactive ylide. Due to the reactivity of the ylide with air and water, it is typically prepared under inert conditions and used in situ.[1][2]

Step 1: Formation of Methyltriphenylphosphonium (B96628) Bromide

The initial step involves the quaternization of triphenylphosphine (B44618). This is achieved through a classic bimolecular nucleophilic substitution (SN2) reaction between triphenylphosphine and a methyl halide, typically methyl bromide.[2][3] The lone pair of electrons on the phosphorus atom attacks the electrophilic methyl group, displacing the bromide ion and forming the stable, white solid methyltriphenylphosphonium bromide.[3]

Reaction: Ph₃P + CH₃Br → [Ph₃PCH₃]⁺Br⁻

Step 2: Deprotonation to Form the Ylide

The methyl group of the phosphonium salt is rendered acidic (estimated pKₐ near 15) by the adjacent positively charged phosphorus atom.[1] Treatment with a strong base removes a proton, yielding the highly polar, nucleophilic ylide, this compound.[1][2] Commonly employed strong bases include n-butyllithium (BuLi), sodium amide (NaNH₂), and potassium tert-butoxide (t-BuOK).[1][4]

Reaction: [Ph₃PCH₃]⁺Br⁻ + Base → Ph₃P=CH₂ + [H-Base]⁺ + Br⁻

The resulting ylide is a resonance-stabilized species, existing as a hybrid of the ylide (Ph₃P⁺–CH₂⁻) and phosphorane (Ph₃P=CH₂) forms.[1] The significant contribution of the ylide form imparts a strong nucleophilic character to the methylene (B1212753) carbon.

Reaction Mechanism and Application: The Wittig Reaction

This compound is primarily used to introduce a methylene group (=CH₂) into a molecule by replacing a carbonyl oxygen atom. This powerful transformation is known as the Wittig reaction, discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979.[2]

The reaction mechanism is broadly accepted to proceed through a concerted pathway, especially under lithium-free conditions.[5]

-

Nucleophilic Attack & [2+2] Cycloaddition : The nucleophilic carbon of the phosphorane attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is believed to occur via a concerted [2+2] cycloaddition to directly form a four-membered heterocyclic intermediate known as an oxaphosphetane.[2][5]

-

Oxaphosphetane Decomposition : The oxaphosphetane intermediate is unstable and spontaneously decomposes.[2] It collapses through a retro-[2+2] cycloaddition, breaking the C-P and C-O bonds and forming a new C=C double bond (the alkene) and a P=O double bond (triphenylphosphine oxide).

-

Driving Force : The reaction is driven to completion by the formation of the thermodynamically very stable triphenylphosphine oxide.[6]

A key advantage of the Wittig reaction is that the position of the new double bond is unambiguously fixed at the site of the original carbonyl group, avoiding the formation of isomeric mixtures that can occur with other elimination reactions.[2][6]

Diagrams of Synthesis and Mechanism

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound and its precursor.

| Parameter | Value / Condition | Reactants | Yield | Reference |

| pKa | ~15 | Methyltriphenylphosphonium ion | N/A | [1] |

| Phosphonium Salt Synthesis | Stir at room temp., 12 hr | Triphenylphosphine, Iodomethane | 66-86% (for iodide salt) | [7][8] |

| Wittig Reaction | Cold THF | Aldehyde, Ylide from NaNH₂ | 62% | [4] |

| Wittig Reaction | Dichloromethane, rt | 9-anthraldehyde, Ylide | Representative | [9] |

Experimental Protocols

The following protocols are generalized from established procedures and should be performed by trained personnel using appropriate safety precautions, including the use of air-free techniques.

Protocol 1: Synthesis of Methyltriphenylphosphonium Halide

This protocol is adapted from a procedure for the iodide salt and is broadly applicable.[7]

-

Preparation : In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in a minimal amount of a suitable solvent like benzene (B151609) or toluene.

-

Reaction : Add methyl bromide (1.05-1.1 eq) to the solution. Caution: Methyl bromide is a toxic gas; this should be done in a well-ventilated fume hood or via condensation into the reaction vessel. Alternatively, use methyl iodide, which is a liquid.

-

Incubation : Seal the flask and stir the mixture at room temperature for 12-24 hours. A white precipitate of the phosphonium salt will form.

-

Isolation : Collect the precipitate by suction filtration.

-

Purification : Wash the solid with the solvent (benzene or toluene) and then with diethyl ether to remove any unreacted starting material.

-

Drying : Dry the resulting white solid under vacuum to yield pure methyltriphenylphosphonium halide.

Protocol 2: In Situ Generation of Ylide and Wittig Reaction

This is a generalized protocol for the methylenation of a ketone.[10]

-

Apparatus Setup : Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.

-

Ylide Generation :

-

Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.0 eq, as a solution in hexanes), to the stirring suspension via syringe. The formation of the ylide is often indicated by a color change (typically to yellow or orange).

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.

-

-

Reaction with Carbonyl :

-

Dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous THF.

-

Cool the ylide solution back to 0 °C.

-

Add the carbonyl solution dropwise to the ylide suspension.

-

Allow the reaction to warm to room temperature and stir for several hours (or until TLC indicates consumption of the starting material).

-

-

Workup and Purification :

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the pure alkene. Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Application of Methylenetriphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylenetriphenylphosphorane (Ph₃P=CH₂), a pivotal reagent in organic synthesis. The document details its molecular structure, physicochemical and spectroscopic properties, and its primary application as a Wittig reagent. Furthermore, this guide furnishes detailed experimental protocols for its preparation and utilization in olefination reactions, alongside a mechanistic exploration of its reactivity.

Introduction

This compound is an organophosphorus compound and the parent member of the class of phosphorus ylides, commonly known as Wittig reagents.[1] It is a highly polar and basic species widely employed in organic chemistry to convert aldehydes and ketones into terminal alkenes through the celebrated Wittig reaction.[1] This process, which involves the replacement of a carbonyl oxygen with a methylene (B1212753) group, is a cornerstone of modern synthetic strategy due to its reliability and stereochemical predictability.

Molecular Structure and Properties

The structural attributes and physicochemical properties of this compound are fundamental to its reactivity.

Molecular Structure

This compound is most accurately described as a resonance hybrid of two contributing structures: an ylide form with adjacent positive and negative charges (Ph₃P⁺-CH₂⁻) and a phosphorane form with a phosphorus-carbon double bond (Ph₃P=CH₂).[1]

Crystallographic studies reveal an approximately tetrahedral geometry around the phosphorus atom. The P-CH₂ moiety is planar, and the phosphorus-carbon double bond distance is approximately 1.661 Å, which is significantly shorter than the P-phenyl single bond distances of about 1.823 Å.[1]

| Identifier | Value |

| IUPAC Name | Methylidenetri(phenyl)phosphane |

| Synonyms | Methylene(triphenyl)phosphorane, Triphenylphosphine (B44618) methylide, Ph₃P=CH₂ |

| CAS Number | 3487-44-3 |

| Molecular Formula | C₁₉H₁₇P |

| Molecular Weight | 276.31 g/mol |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. It is typically prepared and used in situ due to its reactivity.[1]

| Property | Value |

| Appearance | Yellow solid |

| Density | 1.19 g/cm³ |

| Solubility | Decomposes in water; Soluble in THF |

| pKa of conjugate acid | ~15 |

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques. The following table summarizes the expected spectroscopic data.

| Technique | Expected Chemical Shifts / Absorption Bands |

| ¹H NMR | Phenyl protons: δ 7.5-7.8 ppm (m); Methylene protons (P=CH₂): δ ~0.9-1.5 ppm (d, ²J(P,H) ≈ 7-10 Hz) |

| ¹³C NMR | Phenyl carbons: δ 128-135 ppm; Methylene carbon (P=CH₂): δ ~ -4 to -6 ppm (d, ¹J(P,C) ≈ 90-100 Hz) |

| ³¹P NMR | δ ~20-23 ppm (relative to 85% H₃PO₄) |

| IR Spectroscopy | P=C stretch: ~1000-1100 cm⁻¹; P-Ph stretch: ~1435 cm⁻¹; C-H (aromatic): ~3050 cm⁻¹; C-H (alkenyl): ~3000 cm⁻¹ |

Experimental Protocols

Detailed methodologies for the preparation of this compound and its application in the Wittig reaction are provided below.

Protocol 1: In Situ Preparation of this compound

This protocol describes the generation of the ylide from its phosphonium (B103445) salt precursor, methyltriphenylphosphonium (B96628) bromide.

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)

-

Schlenk flask or a two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

A dry Schlenk flask equipped with a magnetic stir bar is charged with methyltriphenylphosphonium bromide (1.0 equivalent).

-

The flask is flushed with an inert gas (Nitrogen or Argon).

-

Anhydrous THF is added via syringe to create a suspension.

-

The suspension is cooled to 0 °C in an ice bath with continuous stirring.

-

A solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise to the stirred suspension under a positive pressure of the inert gas. Alternatively, solid potassium tert-butoxide (1.0 equivalent) can be added portion-wise.

-

Upon addition of the base, the white suspension typically turns into a characteristic orange or deep yellow solution, indicating the formation of the ylide.

-

The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour before use.

Caption: Synthesis of the Wittig reagent.

Protocol 2: Wittig Reaction with Cyclohexanone (B45756)

This protocol details the methylenation of cyclohexanone using the freshly prepared this compound.

Materials:

-

Freshly prepared solution of this compound in THF

-

Cyclohexanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a separate dry flask under an inert atmosphere, cyclohexanone (1.0 equivalent relative to the ylide) is dissolved in a minimal amount of anhydrous THF.

-

The solution of cyclohexanone is cooled to 0 °C in an ice bath.

-

The freshly prepared ylide solution from Protocol 1 is slowly transferred via cannula or syringe to the stirred solution of cyclohexanone.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, methylenecyclohexane, can be purified by column chromatography on silica (B1680970) gel.

Caption: Experimental workflow for the Wittig reaction.

Mechanism of Action: The Wittig Reaction

The mechanism of the Wittig reaction has been a subject of extensive study. The currently accepted mechanism for unstabilized ylides, such as this compound, under salt-free conditions involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound. This concerted step forms a four-membered ring intermediate known as an oxaphosphetane. This intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the final alkene product and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.

An alternative pathway, which may be significant under certain conditions (e.g., in the presence of lithium salts), involves a stepwise nucleophilic attack of the ylide on the carbonyl carbon to form a dipolar betaine (B1666868) intermediate. This betaine then undergoes ring closure to the oxaphosphetane, which subsequently decomposes.

Caption: Mechanism of the Wittig reaction.

References

Methylenetriphenylphosphorane CAS number and properties

An In-depth Technical Guide to Methylenetriphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a cornerstone of organic synthesis, is an organophosphorus compound renowned for its role as a Wittig reagent.[1] This ylide, with the chemical formula Ph₃PCH₂, is a highly polar and basic species.[1] Its primary application lies in the Wittig reaction, a versatile method for the synthesis of alkenes from aldehydes and ketones with high regioselectivity.[2][3] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and a detailed protocol for its application in the Wittig reaction.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 3487-44-3 | [4][5] |

| Molecular Formula | C₁₉H₁₇P | [1][4][5] |

| Molecular Weight | 276.31 g/mol | [4][6] |

| Appearance | Yellow solid | [1] |

| Melting Point | 96 °C | [7] |

| Density | 1.19 g/cm³ | [1] |

| Solubility in Water | Decomposes | [1] |

| Solubility | THF | [1] |

| pKa of conjugate acid | ~15 | [1] |

| Ionization Energy | 6.62 eV | [8] |

| LogP (Octanol/Water) | 3.412 | [8] |

Synthesis of this compound

This compound is typically prepared from methyltriphenylphosphonium (B96628) bromide through deprotonation by a strong base.[1] The resulting phosphorane is generally not isolated and is used in situ.[1]

Reaction Scheme

Caption: General synthesis of this compound.

Experimental Protocol: Preparation of this compound

This protocol outlines the in situ generation of this compound for immediate use in a subsequent Wittig reaction.

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Strong base (e.g., n-butyllithium (n-BuLi), potassium tert-butoxide, or sodium amide)[1]

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line or similar apparatus

Procedure:

-

Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.05 equivalents) in anhydrous THF in a flame-dried flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add the strong base (1.0 equivalent) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a distinct color change, typically to yellow or orange.[2]

The Wittig Reaction

The Wittig reaction is a chemical reaction of an aldehyde or a ketone with a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide.[3] this compound is frequently used to introduce a methylene (B1212753) group.[3][9]

Reaction Mechanism

The mechanism of the Wittig reaction involves the nucleophilic addition of the ylide to the carbonyl group, forming a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. This intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide.[2][9] There is also strong evidence for a concerted [2+2] cycloaddition pathway, particularly in lithium-free conditions.[3]

Caption: The mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction with an Aldehyde

This protocol provides a general procedure for the reaction of an aldehyde with in situ generated this compound.

Materials:

-

Aldehyde

-

Prepared solution of this compound in THF

-

Anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Dichloromethane (B109758) or diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Hexanes

Procedure:

-

Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.

-

Cool the previously prepared ylide solution to 0 °C.

-

Slowly add the aldehyde solution to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).[2]

Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or diethyl ether.[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[2]

-

To remove the triphenylphosphine oxide byproduct, dissolve the crude residue in a minimal amount of dichloromethane and precipitate the oxide by adding a larger volume of hexanes or a mixture of diethyl ether and hexanes.[2]

-

Further purification of the alkene product can be achieved by column chromatography.[2]

Caption: A typical experimental workflow for the Wittig reaction.

Conclusion

This compound is an indispensable reagent in organic synthesis, offering a reliable and predictable method for the formation of carbon-carbon double bonds. A thorough understanding of its properties, preparation, and reaction mechanisms is crucial for its effective application in research and development, particularly in the synthesis of complex organic molecules and pharmaceuticals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Phosphorane, methylenetriphenyl- [webbook.nist.gov]

- 6. This compound | C19H17P | CID 137960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Phosphorane, methylenetriphenyl- (CAS 3487-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

The Genesis of a Cornerstone in Organic Synthesis: A Technical Guide to the Discovery and History of Methylenetriphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of methylenetriphenylphosphorane, a pivotal reagent that revolutionized the synthesis of alkenes. From its serendipitous discovery to its foundational role in the Nobel Prize-winning Wittig reaction, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. We delve into the seminal experiments, the evolution of its synthesis, and the key data that characterize this indispensable molecule.

From Nitrogen Analogs to a Phosphorus Revolution: The Discovery

The journey to this compound and the subsequent development of the Wittig reaction began in the early 1950s in the laboratory of German chemist Georg Wittig. Initially, Wittig's research focused on the chemistry of pentavalent nitrogen compounds. His work on nitrogen ylides, which are neutral molecules with adjacent positive and negative charges, laid the conceptual groundwork for investigating their phosphorus counterparts.

The pivotal moment came in 1953 when Wittig and his doctoral student, Georg Geissler, were investigating the reaction of methyltriphenylphosphonium (B96628) bromide with phenyllithium (B1222949).[1] Their goal was to deprotonate the phosphonium (B103445) salt to form a pentacovalent phosphorus compound. Instead, they unexpectedly synthesized a highly reactive, deep orange-colored species: this compound (Ph₃P=CH₂). This compound, also known as a phosphonium ylide or Wittig reagent, proved to be a powerful nucleophile.

The true breakthrough occurred when they reacted this newly synthesized ylide with benzophenone. The result was a near-quantitative yield of 1,1-diphenylethylene (B42955) and triphenylphosphine (B44618) oxide.[1] This reaction demonstrated a novel and highly efficient method for forming a carbon-carbon double bond by replacing a carbonyl oxygen with a methylene (B1212753) group.

In 1954, Wittig and another of his students, Ulrich Schöllkopf, published a subsequent paper that further explored the scope of this new reaction, which would come to be known as the Wittig reaction.[2] This work solidified its importance as a transformative tool in synthetic organic chemistry. For this groundbreaking discovery, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[3]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a valuable reference for its physical and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇P | [4][5] |

| Molecular Weight | 276.31 g/mol | [4][5] |

| Appearance | Yellow solid | [5] |

| Density | 1.19 g/cm³ | [5] |

| pKa of conjugate acid (CH₃PPh₃⁺) | ~15 | [5] |

| Solubility in water | Decomposes | [5] |

| Solubility | Soluble in THF | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks and Values | Reference |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The methylene protons (P=CH₂) are highly shielded and appear further upfield. | [6][7][8] |

| ¹³C NMR | Aromatic carbons appear in the δ 120-140 ppm region. The methylene carbon (P=CH₂) is significantly shielded due to the ylidic character. | [4][9][10][11][12] |

| ³¹P NMR | The phosphorus atom in phosphonium ylides gives a characteristic signal in the ³¹P NMR spectrum, typically in the range of δ 5 to 25 ppm. | [4][13][14][15] |

| Infrared (IR) Spectroscopy | Characteristic absorptions include C-H stretching of the aromatic rings (~3050 cm⁻¹), C=C stretching of the phenyl groups (~1580, 1480, 1435 cm⁻¹), and P-Ph stretching (~1100 cm⁻¹). | [2][16][17] |

| Mass Spectrometry (MS) | The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 276. | [4] |

Experimental Protocols: From Wittig's Era to Modern Laboratories

The preparation of this compound and its subsequent use in the Wittig reaction have evolved since its discovery. Below are detailed methodologies representing both the historical and contemporary approaches.

Historical Synthesis of this compound (Adapted from Wittig and Geissler, 1953)

This protocol is based on the original report and is provided for historical and educational purposes. Modern safety standards and practices should be applied.

Materials:

-

Methyltriphenylphosphonium bromide

-

Phenyllithium in diethyl ether

-

Anhydrous diethyl ether

Procedure:

-

A suspension of methyltriphenylphosphonium bromide in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

An ethereal solution of phenyllithium is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred for several hours, during which time the white phosphonium salt is converted to the deep orange-colored solution of this compound.

-

The resulting solution of the ylide is then used directly in the subsequent reaction with a carbonyl compound.

Modern, In-Situ Preparation and Wittig Reaction

This protocol describes a common contemporary method for the in-situ generation of this compound and its reaction with an aldehyde or ketone.

Materials:

-

Methyltriphenylphosphonium bromide (dried in vacuo)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Aldehyde or ketone

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide.

-

Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise via syringe. A deep orange or yellow color will develop, indicating the formation of the ylide.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve the aldehyde or ketone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

The reaction is typically rapid, and the disappearance of the ylide's color is often observed.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified by column chromatography on silica (B1680970) gel.

-

Visualizing the Discovery and Reaction Pathway

The following diagrams, created using the DOT language for Graphviz, illustrate the logical progression of the discovery of this compound and the general workflow of the Wittig reaction.

References

- 1. The Wittig Reaction | Semantic Scholar [semanticscholar.org]

- 2. rsc.org [rsc.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. This compound | C19H17P | CID 137960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. researchgate.net [researchgate.net]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 15. researchgate.net [researchgate.net]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. researchgate.net [researchgate.net]

The Witt-ig Olefination of Carbonyls with Methylenetriphenylphosphorane: A Deep Dive into its Theoretical Framework

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a reliable and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds. This technical guide delves into the theoretical underpinnings of this pivotal reaction, with a specific focus on the use of the simplest phosphorus ylide, methylenetriphenylphosphorane. We will explore the mechanistic intricacies, present key quantitative data, and provide detailed experimental protocols relevant to researchers in drug discovery and development.

The Core Mechanism: From Ylide to Alkene

The Wittig reaction, at its heart, is the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or a ketone to produce an alkene and a phosphine (B1218219) oxide. The immense thermodynamic driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the by-product, triphenylphosphine (B44618) oxide.[1]

The currently accepted mechanism for the Wittig reaction, particularly under salt-free conditions, is a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane.[2][3] This intermediate then undergoes a retro-[2+2] cycloaddition to yield the final alkene and triphenylphosphine oxide.[4] While an alternative stepwise mechanism involving a betaine (B1666868) intermediate was initially proposed, substantial evidence now points towards the concerted pathway, especially in the absence of lithium salts.[3][5]

Formation of the Ylide: this compound

The journey begins with the synthesis of the phosphorus ylide. This compound is typically prepared by the deprotonation of a precursor phosphonium (B103445) salt, methyltriphenylphosphonium (B96628) bromide, using a strong base.[1] This is an acid-base reaction where the proton on the carbon adjacent to the positively charged phosphorus is sufficiently acidic to be removed.

The structure of the ylide is best described as a resonance hybrid of two contributing forms: the ylide form, with formal positive and negative charges on adjacent phosphorus and carbon atoms, and the phosphorane form, with a phosphorus-carbon double bond. The nucleophilic character of the ylide carbon is a key factor in its reactivity towards the electrophilic carbonyl carbon.

The Oxaphosphetane Intermediate: The Crossroads of the Reaction

The nucleophilic attack of the ylide's carbanion on the carbonyl carbon and the simultaneous attack of the carbonyl oxygen on the phosphonium center lead to the formation of the cyclic oxaphosphetane intermediate.[6] The stereochemical outcome of the Wittig reaction is determined at this stage. For non-stabilized ylides like this compound, the reaction generally favors the formation of the cis oxaphosphetane, which subsequently leads to the (Z)-alkene. However, with the simple methylene (B1212753) ylide, stereochemistry is not a factor in the product.

The existence of oxaphosphetane intermediates has been confirmed by low-temperature 31P NMR spectroscopy, which allows for the direct observation of these transient species.[7][8]

Decomposition to Products: The Irreversible Final Step

The oxaphosphetane intermediate is unstable and rapidly decomposes to the final products. This decomposition is a concerted process where the P-C and C-O bonds cleave, and the new C=C and P=O double bonds form.[4] This step is irreversible and is the thermodynamic driving force for the entire reaction sequence.

Quantitative Insights into the Reaction Pathway

Computational studies, primarily using Density Functional Theory (DFT), have provided valuable quantitative data on the energetics and geometries of the intermediates and transition states in the Wittig reaction. The following table summarizes representative computational data for the reaction of a simple ylide with a carbonyl compound.

| Parameter | Reactants | Transition State 1 (TS1) | Oxaphosphetane | Transition State 2 (TS2) | Products |

| Relative Energy (kcal/mol) | 0.0 | +5 to +15 | -15 to -25 | -5 to +5 | -30 to -50 |

| P-C Bond Length (Å) | ~1.70 (ylide) | ~2.20 | ~1.85 | ~2.50 | - |

| C-C Bond Length (Å) | - | ~2.20 | ~1.55 | ~2.00 | ~1.34 (alkene) |

| P-O Bond Length (Å) | - | ~2.80 | ~1.75 | ~2.00 | ~1.50 (phosphine oxide) |

| C-O Bond Length (Å) | ~1.23 (carbonyl) | ~1.80 | ~1.45 | ~2.50 | - |

Note: The values presented are approximate and can vary depending on the specific reactants, substituents, and the level of theory used in the computational model. Data is synthesized from general trends reported in computational studies of the Wittig reaction.

Experimental Protocols

In-situ Preparation of this compound and Subsequent Wittig Reaction

This protocol describes a general procedure for the in-situ generation of this compound and its subsequent reaction with an aldehyde or ketone.

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Aldehyde or Ketone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (flame-dried)

-

Magnetic stirrer

-

Syringes and needles

Procedure:

-

Ylide Generation:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.

-

Add methyltriphenylphosphonium bromide (1.0 equivalent) to the flask.

-

Add anhydrous THF via syringe.

-

Cool the resulting suspension to 0 °C using an ice-water bath.

-

While stirring vigorously, add n-butyllithium (1.0 equivalent) dropwise via syringe over 10 minutes. A characteristic orange-red color of the ylide should appear.

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Wittig Reaction:

-

To the freshly prepared ylide solution at 0 °C, add the aldehyde or ketone (1.0 equivalent) dissolved in a minimal amount of anhydrous THF dropwise via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel.

-

Add diethyl ether and water, and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the alkene from the triphenylphosphine oxide byproduct.[9]

-

Visualizing the Wittig Reaction

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key steps and relationships within the Wittig reaction.

Caption: Overall mechanism of the Wittig reaction.

Caption: Experimental workflow for the Wittig reaction.

Conclusion

The Wittig reaction remains an indispensable tool in the arsenal (B13267) of synthetic chemists. A thorough understanding of its theoretical basis, from the formation of the phosphorus ylide to the decomposition of the oxaphosphetane intermediate, is crucial for its effective application. The quantitative data from computational studies provide valuable insights into the reaction's energetics and geometries, while detailed experimental protocols guide its practical implementation. For researchers in drug development and other scientific fields, a firm grasp of these core principles enables the strategic design of synthetic routes to complex molecular targets.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Electronic Structure and Resonance of Methylenetriphenylphosphorane

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methylenetriphenylphosphorane (Ph₃PCH₂) is a cornerstone reagent in synthetic organic chemistry, primarily known for its role in the Wittig reaction. Its reactivity is intrinsically linked to its unique electronic structure, which is best described as a resonance hybrid of two principal forms: the ylide and the ylene. This guide provides a comprehensive examination of the electronic structure, resonance, and bonding characteristics of this compound. It consolidates crystallographic and spectroscopic data, outlines relevant experimental and computational methodologies, and presents visualizations to clarify the key structural concepts. This document is intended to serve as a detailed technical resource for researchers in chemistry and drug development.

Introduction

This compound, a member of the class of compounds known as phosphorus ylides, is a highly polar and basic species.[1] Its synthetic utility, particularly in the conversion of aldehydes and ketones to alkenes, stems from the nucleophilic character of the α-carbon. The electronic nature of the phosphorus-carbon bond is central to understanding this reactivity and is the subject of ongoing study. The bonding is typically represented by two main resonance structures: a zwitterionic ylide form (Ph₃P⁺-CH₂⁻) and a covalent ylene form (Ph₃P=CH₂).[1] This guide delves into the experimental and theoretical evidence that elucidates the contributions of these forms to the overall electronic structure of the molecule.

Resonance and Electronic Structure

The electronic structure of this compound is a hybrid of the ylide and ylene resonance forms, as depicted below. The ylide form emphasizes the carbanionic character of the methylene (B1212753) carbon, which accounts for its strong nucleophilicity. The ylene form, on the other hand, suggests a double bond between phosphorus and carbon, involving d-orbital participation from the phosphorus atom.

Resonance structures of this compound.

Modern theoretical calculations and experimental data suggest that the actual electronic distribution is a blend of these two extremes, with a significant degree of charge separation.

Quantitative Data

The structural and spectroscopic parameters of this compound provide quantitative insights into its electronic structure.

Crystallographic Data

X-ray crystallography reveals a geometry that reflects contributions from both resonance structures. The phosphorus atom maintains an approximately tetrahedral geometry.[1]

| Parameter | Value | Reference |

| P=CH₂ Bond Length | 1.661 Å | [1] |

| P-Ph Bond Length (avg.) | 1.823 Å | [1] |

| PCH₂ Moiety | Planar | [1] |

| P-C-B Angle (in a derivative) | 119.7 (2)° | [2] |

The P=CH₂ bond is significantly shorter than a typical P-C single bond, indicating double bond character.

Spectroscopic Data

NMR spectroscopy is a powerful tool for probing the electronic environment of the nuclei in this compound.

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |

| ³¹P | ~20-25 | - | [3] |

| ¹³C (CH₂) | Data not available | Data not available | |

| ¹H (CH₂) | Data not available | Data not available |

Experimental Protocols

Synthesis of this compound

This compound is typically prepared in situ from the deprotonation of methyltriphenylphosphonium (B96628) bromide using a strong base.[1]

Workflow for the synthesis of this compound.

Protocol:

-

Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

The suspension is cooled to a low temperature (typically -78 °C to 0 °C).

-

A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise to the stirred suspension.

-

The reaction mixture is allowed to warm to room temperature, during which time the salt dissolves and a characteristic orange or yellow color of the ylide develops.

-

The resulting solution of this compound is then used directly in a subsequent reaction, such as the Wittig reaction.[1]

X-ray Crystallography

Single-crystal X-ray diffraction is employed to determine the solid-state structure of this compound or its stable derivatives.

Protocol:

-

Crystallization: High-quality single crystals are grown, often by slow evaporation of a saturated solution or by cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.

NMR Spectroscopy

NMR spectra are recorded to elucidate the structure in solution.

Protocol:

-

Sample Preparation: A sample of the ylide is dissolved in a deuterated solvent (e.g., THF-d₈, C₆D₆) in an NMR tube under an inert atmosphere.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ³¹P NMR, spectra are typically recorded with proton decoupling. For ¹H and ¹³C NMR, standard acquisition parameters are used.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to an appropriate standard (e.g., 85% H₃PO₄ for ³¹P).[4]

Computational Analysis

Computational chemistry provides further insight into the electronic structure of this compound.

Mulliken Population Analysis and NBO Analysis

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to calculate the partial atomic charges and analyze the bonding in molecules. These analyses on this compound would quantify the charge distribution, providing a more detailed picture of the ylide versus ylene character. For instance, a significant negative charge on the methylene carbon and a positive charge on the phosphorus atom would support a dominant ylide contribution.

Due to the limitations of Mulliken analysis, such as its strong dependence on the basis set, other methods like NBO are often preferred for a more robust description of the electronic structure.

Conclusion

The electronic structure of this compound is a classic example of resonance in organophosphorus chemistry. Experimental evidence from X-ray crystallography and NMR spectroscopy, complemented by computational studies, indicates a highly polarized P-C bond with significant contributions from both the ylide and ylene resonance forms. This unique electronic arrangement is the key to its remarkable reactivity and its widespread use in organic synthesis. This guide provides a foundational understanding of these principles for researchers engaged in chemical and pharmaceutical sciences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of triphenylphosphoniummethylenetrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative – Oriental Journal of Chemistry [orientjchem.org]

- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

A Spectroscopic Guide to Methylenetriphenylphosphorane: The Quintessential Wittig Reagent

For Researchers, Scientists, and Drug Development Professionals

Methylenetriphenylphosphorane (Ph₃P=CH₂) is a cornerstone reagent in organic synthesis, primarily utilized for the conversion of aldehydes and ketones into terminal alkenes via the Wittig reaction. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound, alongside experimental protocols for its preparation and use.

Spectroscopic Data Summary

The spectroscopic signature of this compound is characterized by the unique electronic environment of the P=C double bond and the ubiquitous triphenylphosphine (B44618) moiety. The following tables summarize the key quantitative data.

Table 1: NMR Spectroscopic Data for this compound (Ph₃P=CH₂) in THF-d₈

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.70 - 7.50 | Multiplet | - | Phenyl H (Ar-H) |

| 0.98 | Doublet | ²JP-H = 7.5 | Methylene H (P=CH₂) | |

| ¹³C NMR | 133.8 | Doublet | ²JP-C = 9.5 | ortho-Carbon |

| 132.0 | Doublet | ⁴JP-C = 2.5 | para-Carbon | |

| 128.6 | Doublet | ³JP-C = 11.0 | meta-Carbon | |

| -3.8 | Doublet | ¹JP-C = 91.0 | Methylene C (P=CH₂) | |

| ³¹P NMR | +20.3 | Singlet | - | P=CH₂ |

Note: NMR data can be influenced by solvent and temperature. The data presented is a representative example.

**Table 2: Infrared (IR) Spectroscopy Data for this compound (Ph₃P=CH₂) **

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1435 | Strong | P-Phenyl Stretch |

| ~1100 | Strong | P-Phenyl Stretch |

| ~850 | Strong | P=C Stretch |

| ~750, ~690 | Strong | Aromatic C-H Out-of-Plane Bend (Monosubstituted) |

Note: The P=C stretch is a key diagnostic peak for ylide formation.

Experimental Protocols

This compound is highly reactive and is typically prepared in situ immediately before its use in a subsequent reaction, such as the Wittig olefination.

Protocol 1: In Situ Preparation of this compound

Materials:

-

Methyltriphenylphosphonium (B96628) bromide (CH₃P(C₆H₅)₃Br)

-

Anhydrous Tetrahydrofuran (THF)

-

Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, or Sodium Amide (NaNH₂))

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas to exclude atmospheric moisture.

-

Reagent Setup: Suspend methyltriphenylphosphonium bromide (1.0 equivalent) in anhydrous THF in the reaction flask under a positive pressure of inert gas.

-

Cooling: Cool the suspension to 0°C using an ice-water bath.

-

Base Addition: Slowly add the strong base (1.05 equivalents) dropwise to the stirred suspension via syringe. For n-BuLi, this is typically a 1.6 M or 2.5 M solution in hexanes.

-

Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The formation of the ylide is visually indicated by the appearance of a characteristic deep yellow or orange color and the dissolution of the phosphonium (B103445) salt.[1]

-

Confirmation (Optional): For analytical purposes, a sample can be carefully withdrawn under inert conditions for NMR analysis. ³¹P NMR is particularly diagnostic, showing the disappearance of the phosphonium salt signal and the appearance of the ylide signal (around +20.3 ppm).

Protocol 2: Wittig Reaction with an Aldehyde

Procedure:

-

Aldehyde Preparation: In a separate dry flask under an inert atmosphere, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Reaction: Cool the freshly prepared this compound solution back to 0°C. Slowly add the aldehyde solution dropwise to the ylide solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde. The disappearance of the ylide's color often indicates reaction completion.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). After filtration, the solvent is removed under reduced pressure. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

Mandatory Visualizations

Synthesis of this compound

The formation of the ylide is a simple acid-base reaction where a strong base deprotonates the phosphonium salt.

Caption: Workflow for the in situ synthesis of this compound.

Mechanism of the Wittig Reaction

The Wittig reaction proceeds through a concerted cycloaddition mechanism, forming a key four-membered ring intermediate.

Caption: The signaling pathway of the Wittig reaction mechanism.

References

An In-depth Technical Guide to the Solubility and Stability of Methylenetriphenylphosphorane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylenetriphenylphosphorane (Ph₃P=CH₂) is a pivotal reagent in organic synthesis, primarily utilized in the Wittig reaction for the conversion of aldehydes and ketones into alkenes. As a non-stabilized phosphorus ylide, its efficacy and the stereochemical outcome of the reaction are profoundly influenced by its immediate chemical environment.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound in various organic solvents. Due to the reagent's reactive and sensitive nature, quantitative data in the public domain is scarce; therefore, this guide synthesizes established qualitative knowledge with generalized experimental protocols for determining these critical parameters.

Core Concepts: Solubility and Stability

The solubility of this compound dictates its concentration in a given solvent, which is a critical factor for reaction kinetics. Its stability, or lack thereof, determines the timeframe within which the reagent remains viable for chemical transformations. Non-stabilized ylides like this compound are known to be highly reactive and sensitive to environmental factors.[2][3]

Factors Influencing Solubility and Stability

The behavior of this compound in solution is governed by several interconnected factors:

-

Solvent Polarity: As a highly polar species, this compound exhibits greater solubility in polar aprotic solvents.[4]

-

Temperature: Higher temperatures can increase solubility but may also accelerate decomposition pathways.

-

Atmospheric Conditions: Exposure to oxygen and moisture leads to rapid degradation.[2]

-

Presence of Salts: The formation of lithium salts as byproducts during the in situ generation of the ylide can influence its aggregation and reactivity.[5]

The interplay of these factors is crucial for the successful application of this reagent in synthetic chemistry.

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a qualitative understanding can be derived from its common use in chemical synthesis.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility | Notes |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The most common solvent for generating and using this compound.[5] |

| Diethyl Ether | Polar Aprotic | Soluble | Often used, though the lower boiling point can be a consideration. |

| Toluene | Nonpolar Aprotic | Sparingly Soluble | Can be used, particularly in applications where a non-polar environment is desired.[6] |

| Hexane | Nonpolar Aprotic | Insoluble | Generally not a suitable solvent. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | May be used, but reactivity with the solvent should be considered.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Its high polarity supports solubility, but it can complicate product isolation. |

| Water, Alcohols | Protic | Decomposes | Reacts rapidly with protic solvents.[4] |

Stability Profile

This compound is a reactive intermediate that is typically generated and used in situ. Its stability is a significant concern for reproducible and high-yielding reactions.

Table 2: Stability of this compound in Selected Organic Solvents

| Solvent | Stability | Decomposition Pathways |

| Tetrahydrofuran (THF) | Moderate | Slow decomposition over time, accelerated by impurities, light, and heat. |

| Diethyl Ether | Moderate | Similar to THF, but evaporation can concentrate impurities that may accelerate decomposition. |

| Toluene | Low to Moderate | Stability is generally lower than in more polar aprotic solvents. |

| Protic Solvents | Very Low | Rapid protonation by the solvent leads to the formation of the corresponding phosphonium (B103445) salt and decomposition.[4] |

Experimental Protocols

The following are detailed methodologies for the determination of solubility and stability of this compound. These protocols are adapted from standard procedures for air-sensitive and reactive compounds, given the absence of specific published methods for this ylide.

Protocol for Determining Quantitative Solubility

This protocol is based on the gravimetric "shake-flask" method, adapted for an air-sensitive compound.

Objective: To determine the saturation concentration of this compound in a given anhydrous, deoxygenated organic solvent at a specific temperature.

Materials:

-

Methyltriphenylphosphonium (B96628) bromide (precursor)

-

Strong base (e.g., n-butyllithium in hexanes)

-

Anhydrous, deoxygenated solvent of interest (e.g., THF)

-

Schlenk flasks and line

-

Inert gas (Argon or Nitrogen)

-

Thermostatically controlled shaker or stir plate

-

Syringes and needles

-

0.2 µm syringe filters (PTFE, solvent compatible)

-

Pre-weighed vials

Procedure:

-

Preparation of the Ylide Solution: In a Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the chosen anhydrous solvent. Cool the suspension to 0 °C.

-

Add a stoichiometric equivalent of a strong base (e.g., n-butyllithium) dropwise while stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide. This will result in a colored solution (typically yellow or orange) of this compound.

-

Equilibration: To this solution, add an excess of solid methyltriphenylphosphonium bromide to ensure that a saturated solution is in equilibrium with the solid precursor of the ylide.

-

Seal the flask and place it in a thermostatically controlled shaker or on a stir plate at the desired temperature for 24-48 hours to allow the system to reach equilibrium.

-

Sampling: After equilibration, cease agitation and allow any suspended solids to settle.

-

Using a syringe fitted with a 0.2 µm filter, carefully withdraw a known volume of the supernatant liquid.

-

Transfer the filtered solution to a pre-weighed, airtight vial.

-

Solvent Evaporation: Carefully remove the solvent under high vacuum.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the solid residue. The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

-

Calculation: Calculate the solubility in g/100 mL or mol/L.

Protocol for Monitoring Stability by ¹H and ³¹P NMR Spectroscopy

Objective: To monitor the decomposition of this compound in a specific deuterated solvent over time.

Materials:

-

In situ prepared solution of this compound in the desired deuterated solvent (e.g., THF-d₈)

-

NMR tubes with J. Young valves (or similar airtight seals)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of this compound in situ in the desired deuterated solvent under an inert atmosphere as described in the solubility protocol.

-

Transfer an aliquot of the freshly prepared solution into an NMR tube equipped with an airtight seal under an inert atmosphere.

-

Initial NMR Spectrum: Acquire initial ¹H and ³¹P NMR spectra immediately after preparation. Note the characteristic chemical shifts for this compound. The ³¹P NMR spectrum should show a characteristic signal for the ylide.

-

Time-Course Monitoring: Store the NMR tube at a constant temperature (e.g., room temperature) and protected from light.

-

Acquire subsequent ¹H and ³¹P NMR spectra at regular intervals (e.g., every hour, then every few hours, and then daily).

-

Data Analysis:

-

In the ¹H NMR spectra, monitor the decrease in the intensity of the characteristic P=CH₂ protons and the appearance of new signals corresponding to decomposition products.

-

In the ³¹P NMR spectra, monitor the decrease in the intensity of the ylide signal and the emergence of signals for triphenylphosphine (B44618) oxide and other phosphorus-containing byproducts.

-

Integrate the relevant peaks in the spectra to determine the relative concentrations of the ylide and its decomposition products over time.

-

Plot the concentration of this compound as a function of time to determine its decomposition kinetics.

-

Visualizing Key Relationships

The following diagrams illustrate the logical relationships governing the handling and stability of this compound.

Caption: Experimental workflow for the preparation and use of this compound, highlighting decomposition pathways.

Caption: Logical relationship of factors influencing the stability of this compound.

Conclusion

This compound is an indispensable tool in organic synthesis, but its utility is intrinsically linked to its careful handling and an understanding of its solubility and stability. While quantitative data remains elusive in readily accessible literature, the qualitative principles and generalized experimental protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively utilize this important reagent. The key to successful application lies in the stringent control of experimental conditions, particularly the exclusion of air and moisture, and the use of appropriate anhydrous, aprotic solvents. Further research to quantify the solubility and decomposition kinetics in various solvent systems would be of significant value to the synthetic chemistry community.

References

An In-depth Technical Guide to the Safe Handling of Methylenetriphenylphosphorane

For researchers, scientists, and drug development professionals, the effective and safe handling of reagents is paramount. Methylenetriphenylphosphorane, a key reagent in the Wittig reaction for the synthesis of alkenes, requires careful management due to its reactivity and potential hazards.[1][2][3] This guide provides a comprehensive overview of the safety and handling precautions for this compound, detailed experimental protocols, and a visual workflow for its safe use.

Core Safety and Hazard Information

This compound and related phosphonium (B103445) ylides are known to cause irritation to the skin, eyes, and respiratory tract.[4] It is often prepared in situ from methyltriphenylphosphonium (B96628) bromide using a strong base, and is typically not isolated.[1][2] The reagent is sensitive to moisture and air, readily hydrolyzing and oxidizing.[2][5] Therefore, it should be handled under an inert atmosphere using air-free techniques.[2]

Hazard Identification and Classification

-

Respiratory Tract Irritation: May cause respiratory irritation.[4][6]

-

Hygroscopic: Some related compounds are hygroscopic, meaning they absorb moisture from the air.[4]

Precautionary Measures

To ensure safe handling, the following precautions should be strictly adhered to:

-

Ventilation: Use only in a well-ventilated area, preferably within a fume hood.[4][6]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Quantitative Data Summary

Quantitative safety data for this compound is not extensively detailed in the provided search results. The following table summarizes available physical and chemical properties for related compounds. Researchers should treat this compound with similar or greater caution.

| Property | Value | Source(s) |

| Physical State | Solid | [4][6] |

| Appearance | Yellow solid / Beige green solid (for derivatives) | [1][4] |

| Molecular Formula | C₁₉H₁₇P | [1] |

| Molecular Weight | 276.31 g/mol | Inferred from formula |

| Solubility in Water | Decomposes | [1][5] |

| Solubility in Organic Solvents | Soluble in THF, diethyl ether, benzene, toluene, DMSO | [5] |

| Melting Point | 124-130°C (for (Carbethoxymethylene)triphenylphosphorane) | [6] |

| Flash Point | Not available/Not applicable | [4][6] |

| Autoignition Temperature | Not applicable | [4] |

Experimental Protocols

The following provides a generalized protocol for the in situ generation and use of this compound in a Wittig reaction. This is based on common laboratory practices for this type of reagent.

In Situ Generation of this compound

-

Apparatus Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet for an inert atmosphere (e.g., argon or nitrogen), and a rubber septum.

-

Reagent Addition: Under a positive pressure of inert gas, add methyltriphenylphosphonium bromide to the flask.

-

Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether via a syringe.

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Base Addition: Slowly add a strong base such as n-butyllithium, sodium amide, or potassium tert-butoxide dropwise via syringe.[1][2][5] A color change (often to a yellow or orange hue) indicates the formation of the ylide.[8]

-

Reaction: Allow the mixture to stir at 0°C for a specified time or until the salt is fully converted to the ylide.

Wittig Reaction with an Aldehyde or Ketone

-

Substrate Addition: Dissolve the aldehyde or ketone in anhydrous THF and add it dropwise to the freshly prepared ylide solution at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or water.

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired alkene.

Visualizing Safe Handling and Reaction Workflow

The following diagrams illustrate the key relationships and workflows for the safe handling and use of this compound.

Caption: Personal Protective Equipment and Engineering Controls for Safe Handling.

Caption: General workflow for the in situ preparation and use in a Wittig reaction.

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and cleanup measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]

-

Spills: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust. Ensure adequate ventilation and wear appropriate PPE during cleanup.[4][6]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local regulations.[6] It is crucial to determine if the discarded chemical is classified as hazardous waste.[6]

This guide provides a foundational understanding of the safety and handling precautions for this compound. Always consult the most current Safety Data Sheet for any chemical before use and adhere to your institution's specific safety protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Methylentriphenylphosphoran – Wikipedia [de.wikipedia.org]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Methylenetriphenylphosphorane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylenetriphenylphosphorane (Ph₃P=CH₂) is a phosphorus ylide and a fundamental member of the class of reagents known as Wittig reagents. Discovered by Georg Wittig, the Wittig reaction has become an indispensable tool in organic synthesis for the formation of alkenes from carbonyl compounds. A key advantage of this reaction is the unambiguous placement of the carbon-carbon double bond, avoiding the formation of isomeric mixtures often seen in classical elimination reactions. This compound is specifically used to introduce a methylene (B1212753) group (=CH₂) onto a ketone or aldehyde, converting the carbonyl group into a terminal alkene. The reagent is highly reactive and is typically prepared in situ immediately before its use.

The synthesis of this compound is a two-step process. The first step involves a nucleophilic substitution (SN2) reaction between triphenylphosphine (B44618) and methyl bromide to produce the stable salt, methyltriphenylphosphonium (B96628) bromide.[1] In the second step, this phosphonium (B103445) salt is deprotonated by a strong base, such as n-butyllithium (n-BuLi), to generate the highly reactive ylide.[2]

Principle of the Method

The overall synthesis proceeds in two distinct stages:

-

Quaternization of Triphenylphosphine: Triphenylphosphine, a good nucleophile, attacks the electrophilic methyl group of methyl bromide in a classic SN2 reaction. This forms a stable, crystalline phosphonium salt, methyltriphenylphosphonium bromide. The reaction is typically high-yielding.[3]

Ph₃P + CH₃Br → [Ph₃PCH₃]⁺Br⁻

-

Ylide Formation: The phosphonium salt possesses an acidic proton on the methyl group (pKa ≈ 15).[2] Treatment with a strong, non-nucleophilic base removes this proton to form the ylide, this compound. The ylide is a resonance-stabilized species, often depicted with two major contributing structures: the ylide form (Ph₃P⁺−CH₂⁻) and the phosphorane form (Ph₃P=CH₂). This reagent is highly reactive and sensitive to air and moisture, necessitating its generation under an inert atmosphere and immediate use (in situ).[2]

[Ph₃PCH₃]⁺Br⁻ + n-BuLi → Ph₃P=CH₂ + LiBr + C₄H₁₀

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Part A: Synthesis of Methyltriphenylphosphonium Bromide

Materials:

-

Triphenylphosphine (Ph₃P)

-

Methyl bromide (CH₃Br), condensed

-

Benzene (B151609), anhydrous

-

Pressure bottle

-

Standard glassware for filtration

Procedure:

-

In a pressure bottle, dissolve 55 g (0.21 mol) of triphenylphosphine in 45 mL of dry benzene.

-

Cool the bottle in an ice-salt bath. Carefully add 28 g (0.29 mol) of pre-condensed methyl bromide to the solution.[3]

-

Seal the pressure bottle securely and allow it to stand at room temperature for 48 hours. A white precipitate of the phosphonium salt will form.

-

After two days, carefully unseal the pressure bottle in a well-ventilated fume hood.

-

Collect the white solid product by suction filtration. Wash the solid with approximately 500 mL of hot benzene to remove any unreacted triphenylphosphine.

-

Dry the collected methyltriphenylphosphonium bromide in a vacuum oven at 100 °C over phosphorus pentoxide. The expected yield is approximately 74 g (99%).[3]

Part B: In Situ Generation of this compound

Materials:

-

Methyltriphenylphosphonium bromide (from Part A)

-

n-Butyllithium (n-BuLi) in an appropriate solvent (e.g., hexanes)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Three-necked round-bottomed flask

-

Reflux condenser, addition funnel, mechanical stirrer, and gas inlet tube

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Assemble a 500-mL three-necked round-bottomed flask fitted with a mechanical stirrer, a reflux condenser with a gas inlet, and an addition funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a gentle flow of nitrogen or argon.[3]

-

Maintain a positive pressure of the inert gas throughout the entire procedure.

-

To the flask, add 200 mL of anhydrous diethyl ether followed by a solution of n-butyllithium (0.10 mol).[3]

-

With vigorous stirring, cautiously add 35.7 g (0.10 mol) of dry methyltriphenylphosphonium bromide to the n-BuLi solution through the addition funnel over a 5-minute period. The addition may cause the evolution of butane (B89635) gas.[3]

-

Upon addition of the phosphonium salt, the solution will typically turn a characteristic orange or reddish color, indicating the formation of the ylide.

-

Stir the resulting suspension at room temperature for 4 hours to ensure complete formation of the ylide.[3]

-

The resulting suspension of this compound is now ready for direct use in a subsequent Wittig reaction with an aldehyde or ketone.

Safety Precautions:

-

Methyl bromide is highly toxic and volatile. All manipulations should be performed in a certified chemical fume hood.

-

n-Butyllithium is a pyrophoric liquid, which can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe techniques.

-

Anhydrous solvents like diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.

-

The quaternization reaction is performed in a sealed pressure bottle and generates pressure. Use a proper blast shield and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound, starting from triphenylphosphine.

| Reagent/Product | Chemical Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents | Role |

| Step A: Salt Formation | ||||||

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 55.0 | 0.21 | 1.0 | Nucleophile |

| Methyl Bromide | CH₃Br | 94.94 | 28.0 | 0.29 | ~1.4 | Electrophile |

| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | ~74 | ~0.21 | - | Product (Yield ≈ 99%) |

| Step B: Ylide Formation | ||||||

| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | 35.7 | 0.10 | 1.0 | Acid |

| n-Butyllithium | C₄H₉Li | 64.06 | - | 0.10 | 1.0 | Strong Base |

| This compound | C₁₉H₁₇P | 276.31 | - | ~0.10 | - | Product (used in situ) |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols: High-Yield Methylenation of Sterically Hindered Ketones using Methylenetriphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

Introduction